molecular formula C12H10ClNO4 B13684082 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13684082
M. Wt: 267.66 g/mol
InChI Key: MQDNOWJHKDFRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a methyl group on the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)propionic acid
  • 3-(2-Chloro-3-methoxyphenyl)acetic acid
  • 3-(2-Chloro-3-methoxyphenyl)benzoic acid

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-6-9(12(15)16)11(14-18-6)7-4-3-5-8(17-2)10(7)13/h3-5H,1-2H3,(H,15,16)

InChI Key

MQDNOWJHKDFRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)O

Origin of Product

United States

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